4-((3,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde
CAS No.:
Cat. No.: VC13537508
Molecular Formula: C14H9F3O2
Molecular Weight: 266.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9F3O2 |
|---|---|
| Molecular Weight | 266.21 g/mol |
| IUPAC Name | 4-[(3,5-difluorophenyl)methoxy]-3-fluorobenzaldehyde |
| Standard InChI | InChI=1S/C14H9F3O2/c15-11-3-10(4-12(16)6-11)8-19-14-2-1-9(7-18)5-13(14)17/h1-7H,8H2 |
| Standard InChI Key | MRCTXLMXGCSUQU-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C=O)F)OCC2=CC(=CC(=C2)F)F |
| Canonical SMILES | C1=CC(=C(C=C1C=O)F)OCC2=CC(=CC(=C2)F)F |
Introduction
Structural and Molecular Characteristics
The molecular formula of 4-((3,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde is C₁₄H₈F₃O₂, with a molecular weight of 274.21 g/mol. Its IUPAC name derives from the parent benzaldehyde structure, where the 4-position is substituted with a 3,5-difluorobenzyloxy group, and the 3-position bears a fluorine atom. The presence of fluorine atoms at meta and para positions on the benzyl ether moiety introduces significant electron-withdrawing effects, influencing both reactivity and intermolecular interactions .
Key Structural Features:
-
Aldehyde functional group: Provides a reactive site for nucleophilic additions or condensations.
-
Ether linkage: Enhances stability while allowing for further functionalization.
-
Fluorine substituents: Improve metabolic stability and modulate lipophilicity, critical for drug design .
Synthesis and Manufacturing
The synthesis of 4-((3,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde typically involves a multi-step process:
Step 1: Preparation of 3,5-Difluorobenzyl Bromide
3,5-Difluorobenzyl alcohol is treated with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) to yield 3,5-difluorobenzyl bromide, a key alkylating agent .
Step 2: Williamson Ether Synthesis
3-Fluoro-4-hydroxybenzaldehyde is reacted with 3,5-difluorobenzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). This nucleophilic substitution forms the ether linkage :
Optimization Considerations:
-
Temperature: Reactions are typically conducted at 50–80°C to balance reaction rate and byproduct formation .
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reactivity .
Physicochemical Properties
The compound’s properties are influenced by its fluorinated structure:
Stability:
-
Air Sensitivity: The aldehyde group may oxidize to carboxylic acid under prolonged exposure to air, necessitating storage under inert gas .
-
Light Sensitivity: Degradation under UV light requires amber glass containers .
Chemical Reactivity and Functionalization
The aldehyde group serves as a versatile handle for further derivatization:
Nucleophilic Additions
-
Primary Amines: Form Schiff bases, useful in coordination chemistry.
-
Grignard Reagents: Yield secondary alcohols, intermediates for pharmaceuticals .
Oxidation and Reduction
-
Oxidation: Converts the aldehyde to a carboxylic acid (e.g., using KMnO₄).
-
Reduction: Sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol .
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring directs electrophiles to meta positions, though fluorine’s strong electron-withdrawing effect limits reactivity .
Applications in Pharmaceutical Research
Fluorinated benzaldehydes are pivotal in drug discovery:
Antimicrobial Agents
Chalcone derivatives incorporating fluorinated benzaldehyde moieties exhibit potent antifungal activity. For example, compound 13 (from PMC6359675) showed an IC₅₀ of 8.1 µM against Candida albicans . The trifluorinated structure of 4-((3,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde may enhance membrane permeability and target binding.
Kinase Inhibitors
Fluorine atoms improve binding affinity to ATP pockets in kinases. Structural analogs have been explored in cancer therapy .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume